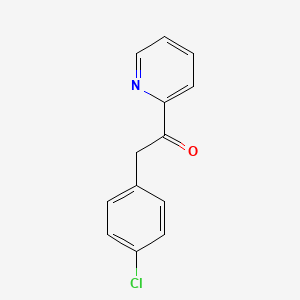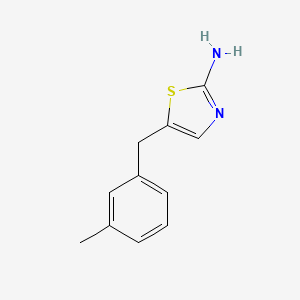![molecular formula C14H13ClN2O3S2 B2437726 2-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide CAS No. 895462-91-6](/img/structure/B2437726.png)
2-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H13ClN2O3S2 and its molecular weight is 356.84. The purity is usually 95%.
BenchChem offers high-quality 2-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-(4-chlorobenzenesulfonyl)-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide”, also known as “2-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide”.
Anticancer Activity
This compound has shown significant potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, lung, colon, and ovarian cancers . The mechanism of action typically involves the induction of apoptosis and inhibition of cell proliferation, making it a promising candidate for further development in cancer therapy.
Antimicrobial Properties
Research has indicated that this compound possesses strong antimicrobial properties. It has been effective against a range of bacterial and fungal pathogens . The compound’s ability to disrupt microbial cell walls and inhibit essential enzymes makes it a valuable candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. It has shown efficacy in reducing inflammation in various in vivo models . The anti-inflammatory action is primarily attributed to its ability to inhibit the production of pro-inflammatory cytokines and mediators, which could be beneficial in treating chronic inflammatory diseases.
Antitubercular Activity
Recent studies have explored the compound’s potential as an antitubercular agent. It has demonstrated significant inhibitory effects against Mycobacterium tuberculosis . The compound’s unique structure allows it to target specific enzymes and pathways critical for the survival of the tuberculosis bacteria, offering a new avenue for tuberculosis treatment.
Analgesic Properties
The compound has been evaluated for its analgesic properties and has shown promising results in reducing pain in animal models . Its mechanism involves the modulation of pain pathways and receptors, suggesting its potential use in developing new pain management therapies.
Antidiabetic Potential
Preliminary research has indicated that the compound may have antidiabetic properties. It has been observed to improve glucose tolerance and insulin sensitivity in diabetic models . The compound’s ability to modulate key metabolic pathways involved in glucose homeostasis makes it a potential candidate for diabetes treatment.
Antiviral Activity
The compound has shown antiviral activity against several viruses, including influenza and herpes simplex virus . Its antiviral mechanism involves the inhibition of viral replication and the disruption of viral protein synthesis, making it a potential candidate for antiviral drug development.
Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis . This neuroprotective action could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
These diverse applications highlight the compound’s versatility and potential in various fields of scientific research. Each application offers a unique avenue for further exploration and development, contributing to advancements in medical and pharmaceutical sciences.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S2/c15-9-4-6-10(7-5-9)22(19,20)8-13(18)17-14-16-11-2-1-3-12(11)21-14/h4-7H,1-3,8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLKDNCWWYOEIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

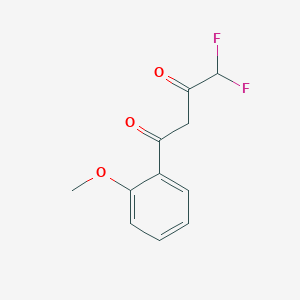
![Potassium 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2437644.png)
![4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2437645.png)
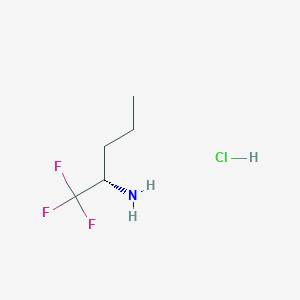
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2437648.png)
![[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B2437650.png)
![3-Methoxy-1-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide](/img/structure/B2437651.png)
![3-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2437652.png)
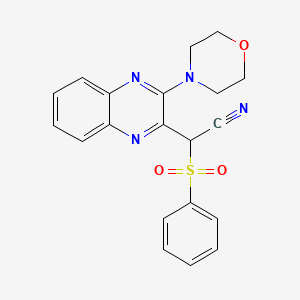

![3-(2-ethoxyethyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437660.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2437661.png)
